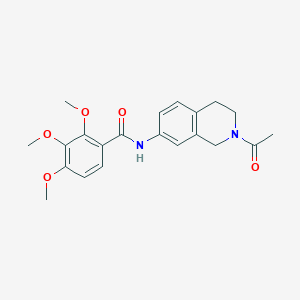

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-13(24)23-10-9-14-5-6-16(11-15(14)12-23)22-21(25)17-7-8-18(26-2)20(28-4)19(17)27-3/h5-8,11H,9-10,12H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXBPLAUKRMZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative. Subsequent acetylation and introduction of the trimethoxybenzamide moiety are performed using standard organic synthesis techniques.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion of reactants to the desired product. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding quinone derivatives.

Reduction: Production of reduced isoquinoline derivatives.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has been studied for its potential pharmacological properties, including its effects on cell signaling pathways and enzyme inhibition.

Medicine: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound's trimethoxybenzamide moiety is particularly important for its binding affinity and specificity.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with five analogs (Table 1) based on substituent variations, molecular properties, and synthetic or commercial availability.

Structural Variations and Molecular Properties

Key Substituent Differences :

- Tetrahydroisoquinoline Modifications: Target Compound: 2-acetyl group (electron-withdrawing, compact steric profile). : 2-(furan-2-carbonyl) introduces a heteroaromatic ring, increasing molecular weight (436.5 vs. : 2-(propylsulfonyl) enhances polarity and metabolic stability due to sulfonyl’s strong electron-withdrawing nature.

Benzamide/Sulfonamide Modifications :

- Target Compound : 2,3,4-Trimethoxybenzamide (electron-donating groups, high lipophilicity).

- BI83907 () : 2-chloro-6-fluorobenzamide combines halogenated substituents for improved membrane permeability.

- : 3-fluoro-4-methoxybenzenesulfonamide replaces benzamide with sulfonamide, altering hydrogen-bonding capacity.

Molecular Weight Trends :

The target compound’s molecular weight (~370, estimated) is intermediate among analogs (346.78–442.5).

Table 1: Comparative Analysis of Structural Analogs

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core coupled with a trimethoxybenzamide moiety. This unique structure may enhance its interaction with biological targets, potentially leading to various pharmacological effects. The molecular formula is , with a molecular weight of approximately 342.38 g/mol.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. It may modulate pathways related to neuroprotection, anti-inflammatory responses, and anticancer effects. The precise mechanisms are still under investigation but include:

- Inhibition of Amyloid-Beta Aggregation : Similar compounds have shown potential in mitigating the aggregation of amyloid-beta (Aβ), a key factor in Alzheimer's disease pathology .

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can enhance neuronal cell viability under stress conditions .

Neuroprotective Properties

Studies have indicated that derivatives of tetrahydroisoquinoline can protect neuronal cells from toxic agents. For instance, compounds similar to this compound have been shown to improve cell viability in models of neurotoxicity induced by Aβ42 .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Tetrahydroisoquinolines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The modulation of signaling pathways involved in cell cycle regulation is a proposed mechanism for these effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | Fluorine substitution | Enhanced anti-cancer activity |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Simpler structure | Baseline neuroprotective effects |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide | Halogenated variant | Potentially increased reactivity |

Case Studies

- Alzheimer’s Disease Model : In a Drosophila model of Alzheimer's disease, compounds similar to this compound were tested for their ability to reduce Aβ42 toxicity. Results showed significant improvements in lifespan and motor functions of treated flies .

- Cancer Cell Lines : Various tetrahydroisoquinoline derivatives have been tested against cancer cell lines such as MCF7 and HL60. These studies demonstrated that certain modifications could enhance cytotoxicity and selectivity towards cancerous cells while minimizing effects on normal cells.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with 2,3,4-trimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate coupling .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate the product, followed by recrystallization from ethanol for purity .

- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (overnight stirring at room temperature) improves yields to >70% .

Basic: How is the structural integrity of this compound validated in synthetic chemistry research?

Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and acetyl group integration (e.g., singlet at δ 2.1 ppm for acetyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 423.1912 for CHNO) .

- X-ray crystallography : Single-crystal analysis (monoclinic system, P2/n space group) confirms bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Basic: What biological screening assays are recommended for preliminary evaluation of its bioactivity?

Answer:

Initial screens focus on:

- Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines) .

- Anticancer potential : Cytotoxicity via MTT assay in cancer cell lines (e.g., MCF-7, IC determination) .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method to assess neuroprotective potential .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

Answer:

SAR strategies include:

- Core modification : Introducing electron-withdrawing groups (e.g., -NO) at the tetrahydroisoquinoline 6-position to enhance antibacterial potency .

- Methoxy group variation : Comparing 2,3,4-trimethoxy vs. 3,4,5-trimethoxy substitution to assess steric/electronic effects on AChE binding .

- Pharmacophore modeling : Using Schrödinger’s Maestro to identify critical interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .

- In vivo validation : Testing analogs in murine models of cognitive dysfunction to correlate in vitro SAR with therapeutic efficacy .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Answer:

Discrepancies in activity (e.g., inconsistent IC values) may arise from polymorphic forms or solvate formation. Solutions include:

- Crystallographic refinement : Using SHELXL to analyze hydrogen-bonding networks and packing motifs that influence solubility/bioavailability .

- Docking studies : Correlating crystal structure-derived torsional angles with ligand-receptor binding affinities (e.g., orexin-1 receptor antagonism) .

- Thermogravimetric analysis (TGA) : Detecting hydrate/solvate content that alters dissolution rates and bioactivity .

Advanced: What computational and experimental methods validate target engagement in complex biological systems?

Answer:

- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (e.g., orexin-1 receptor) under physiological conditions .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for 2,3,4-trimethoxybenzamide derivatives with target enzymes .

- Cryo-EM : Resolves ligand-binding poses in membrane proteins (e.g., GPCRs) at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.